molecular formula C6H5ClF3N3 B13141591 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B13141591
M. Wt: 211.57 g/mol
InChI Key: BKOHDNAKDJTVBC-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 5, a methyl group at position 2, and a trifluoromethyl group at position 6. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4,6-difluoropyrimidine with methylamine can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield various aminopyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical properties. The presence of both a chlorine and a trifluoromethyl group enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C6H5ClF3N3

Molecular Weight

211.57 g/mol

IUPAC Name

5-chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H5ClF3N3/c1-2-12-4(6(8,9)10)3(7)5(11)13-2/h1H3,(H2,11,12,13)

InChI Key

BKOHDNAKDJTVBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)N)Cl)C(F)(F)F

Origin of Product

United States

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